molecular formula C18H17N3O3S B2817073 methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate CAS No. 1013759-48-2

methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2817073
CAS No.: 1013759-48-2
M. Wt: 355.41
InChI Key: RGCALQXKHJAQTE-UHFFFAOYSA-N
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Description

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 5-position, a methyl carboxylate at the 2-position, and a 1,5-dimethylpyrazole-3-amido moiety at the 3-position.

Properties

IUPAC Name

methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-9-14(20-21(11)2)17(22)19-13-10-15(12-7-5-4-6-8-12)25-16(13)18(23)24-3/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCALQXKHJAQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the carboxylate ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their structural features are summarized in Table 1.

Table 1. Structural Comparison of Methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C₁₈H₁₇N₃O₃S 355.07 (calculated) 5-phenylthiophene, dimethylpyrazole amide, methyl carboxylate N/A (Target)
4k (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide) C₃₄H₃₆N₄O₄S 596.25 (found: 596.25) 5-bromothiophene, sulfonamide, tert-butyl phenol
6b (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide) C₃₀H₃₂FN₃O₂ 485.25 (found: 485.25) 4-fluorophenyl, p-tolyl, tert-butyl phenol
5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide C₁₅H₁₂BrN₃O₂S 378.24 (calculated) 5-bromothiophene, 3-methyl-1-phenylpyrazole

Key Observations :

  • Fluorine Substitution : 6b incorporates a 4-fluorophenyl group, which may improve metabolic stability and target affinity via halogen bonding .
  • Steric Effects : The tert-butyl groups in 4k and 6b introduce steric bulk, likely influencing solubility and conformational flexibility .

Key Observations :

  • Amide Coupling : The target compound likely employs carbodiimide-mediated coupling (e.g., DCC/DMAP) similar to Protocol B in , which avoids harsh conditions like TiCl₄ .
  • Halogenation : Bromine introduction in 4k and 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide requires specialized precursors (e.g., 2-acetyl-5-bromothiophene) .

Q & A

Q. Basic

  • NMR (¹H, ¹³C) : Assign peaks for the methyl ester (δ ~3.8 ppm), pyrazole NH (δ ~10.2 ppm), and phenyl protons (δ ~7.2–7.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₈H₁₈N₃O₃S) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

How do crystallographic software tools like SHELX assist in structural refinement?

Q. Advanced

  • SHELXL : Refines anisotropic displacement parameters for non-H atoms, critical for resolving disorder in the phenyl or pyrazole groups .
  • ORTEP-3 : Visualizes thermal ellipsoids to identify steric strain or unusual bonding geometries .
  • WinGX : Integrates data processing, enabling cross-validation between experimental and simulated powder XRD patterns .

How do structural modifications (e.g., sulfonyl group variations) impact biological activity?

Q. Advanced

Derivative Modification Biological Impact
Ethylsulfonyl analogEthyl group at sulfonylEnhanced lipophilicity, improved membrane permeability
Fluorophenyl variant4-F substitutionIncreased electronic effects, stronger enzyme inhibition
Methyl ester removalFree carboxylic acidReduced activity due to poor cellular uptake

Mechanistic studies (e.g., molecular docking) reveal sulfonyl groups interact with hydrophobic enzyme pockets, while electron-withdrawing substituents enhance target binding .

What statistical methods validate biological activity data in dose-response assays?

Q. Advanced

  • ANOVA with Tukey’s test : Compare IC₅₀ values across replicates (e.g., anti-inflammatory assays) .
  • Hill slope analysis : Determine cooperativity in enzyme inhibition curves .
  • QSAR models : Relate structural descriptors (logP, polar surface area) to activity trends .

What is the proposed mechanism of action for this compound’s biological activity?

Q. Advanced

  • Enzyme inhibition : The pyrazole-thiophene core binds to COX-2 or kinase active sites, disrupting substrate recognition. Sulfonyl groups stabilize interactions via hydrogen bonding .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins (PBPs) .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
  • HPLC-MS monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Arrhenius plots : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

How should conflicting results in biological assays (e.g., cytotoxicity vs. efficacy) be addressed?

Q. Advanced

  • Dose normalization : Compare therapeutic indices (IC₅₀/EC₅₀ ratios) across cell lines .
  • Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate sensitivity .
  • Pathway analysis : Use RNA-seq or proteomics to identify off-target effects explaining variability .

What are the best practices for X-ray crystallography data collection and refinement?

Q. Advanced

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and ISOR restraints for anisotropic atoms .
  • Validation : Check R-factor convergence (<5% discrepancy) and PLATON alerts for missed symmetry .

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